molecular formula C21H24FN3O4 B1588909 Moxifloxacin isoMer CAS No. 268545-13-7

Moxifloxacin isoMer

Cat. No. B1588909
M. Wt: 401.4 g/mol
InChI Key: FABPRXSRWADJSP-BZNIZROVSA-N
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Description

Moxifloxacin is a synthetic fluoroquinolone antibiotic agent . It belongs to the fluoroquinolone class of anti-infective compounds and has a broad antibacterial spectrum against Gram-positive and Gram-negative organisms including anaerobic bacteria . Moxifloxacin is produced as a single isomer and an (R, R)-isomer could be present as a chiral impurity .


Chemical Reactions Analysis

Moxifloxacin and its (R, R)-isomer have been subjected to various chemical reactions for analysis . A new stereospecific LC method for the separation and quantification of moxifloxacin and its (R, R)-enantiomer in bulk drug was developed and validated by ligand-exchange liquid chromatography on a reversed phase column .

Scientific Research Applications

1. Enantiomeric Separation

  • Application Summary : Moxifloxacin and its (R,R)-isomer are separated and quantified in bulk drug samples using a new stereospecific LC method .
  • Methods of Application : The method involves ligand-exchange liquid chromatography on a reversed phase column using an aqueous mobile phase containing the chiral reagent l-isoleucine-Cu (II). The UV detector was operated at 293 nm .
  • Results : The achiral ODS column offers good separation of the two enantiomers in less than 20 minutes. This method was capable of detecting the (R,R)-enantiomer of moxifloxacin up to 0.1 μg mL −1 for a 20 μL injection volume .

2. Simultaneous Determination with Flavoxate

  • Application Summary : Moxifloxacin HCl (MOX) and flavoxate HCl (FLX) are simultaneously determined in formulations .
  • Methods of Application : The method involves reversed-phase (RP)-high-performance liquid chromatography (HPLC) and two ecofriendly spectrophotometric methods .
  • Results : All methods were successfully validated, as per the International Conference on Harmonization (ICH) guidelines, and all parameters were well within acceptable ranges .

3. Fluorescence Quenching of Eosin Y

  • Application Summary : An easy, verified spectrofluorimetric approach was established for the investigation of moxifloxacin in pure forms, pharmaceutical preparations, and biological fluids .
  • Methods of Application : The approach involves forming a binary complex of moxifloxacin and eosin Y in an acetate buffer with a pH of 3.6 . Several factors, such as pH, buffer type and concentration, and eosin Y concentration, were carefully studied .
  • Results : The calibration graph showed a linear relationship between fluorescence intensity and moxifloxacin concentrations between 0.2 and 10 µg mL −1 with a correlation coefficient of 0.998 . The detection and quantification limits were 0.0322 µg mL −1 and 0.0976 µg mL −1, respectively .

4. Simultaneous Determination with Other Fluoroquinolones

  • Application Summary : Novel green HPLC and HPTLC chromatographic methods were developed for the concurrent determination of moxifloxacin, levofloxacin, and gemifloxacin in bulk and pharmaceutical products .
  • Methods of Application : The green HPLC method was used on Thermo C18 (4.6 × 250 mm, 5 µm). The mobile phase was created using isocratic elution by mixing ethanol and 20 mM sodium dihydrogen phosphate dihydrate (pH 5) in a ratio of 25:75, v / v . The green HPTLC method was used on coated HPTLC aluminum sheets with Silica gel 60 F254 using a mobile phase mixture of water: acetone: ammonia (8:1:1, v / v / v ) .
  • Results : Both methods were optimized individually, validated by ICH, and assessed using the Green analytical procedure index (GAPI) . They can be used by quality-control laboratories in pharmaceutical factories as sensitive eco-friendly methods for the analysis of these drugs and for the detection of cross-contamination during manufacturing processes .

5. Fluorescence Quenching of Eosin Y

  • Application Summary : An easy, verified spectrofluorimetric approach was established for the investigation of moxifloxacin in pure forms, pharmaceutical preparations, and biological fluids .
  • Methods of Application : The approach involves forming a binary complex of moxifloxacin and eosin Y in an acetate buffer with a pH of 3.6 . Several factors, such as pH, buffer type and concentration, and eosin Y concentration, were carefully studied .
  • Results : The calibration graph showed a linear relationship between fluorescence intensity and moxifloxacin concentrations between 0.2 and 10 µg mL −1 with a correlation coefficient of 0.998 . The detection and quantification limits were 0.0322 µg mL −1 and 0.0976 µg mL −1, respectively .

6. Simultaneous Determination with Other Fluoroquinolones

  • Application Summary : Novel green HPLC and HPTLC chromatographic methods were developed for the concurrent determination of moxifloxacin, levofloxacin, and gemifloxacin in bulk and pharmaceutical products .
  • Methods of Application : The green HPLC method was used on Thermo C18 (4.6 × 250 mm, 5 µm). The mobile phase was created using isocratic elution by mixing ethanol and 20 mM sodium dihydrogen phosphate dihydrate (pH 5) in a ratio of 25:75, v / v . The green HPTLC method was used on coated HPTLC aluminum sheets with Silica gel 60 F254 using a mobile phase mixture of water: acetone: ammonia (8:1:1, v / v / v ) .
  • Results : Both methods were optimized individually, validated by ICH, and assessed using the Green analytical procedure index (GAPI) . They can be used by quality-control laboratories in pharmaceutical factories as sensitive eco-friendly methods for the analysis of these drugs and for the detection of cross-contamination during manufacturing processes .

Safety And Hazards

Moxifloxacin has some safety and hazard concerns. It is harmful if swallowed, causes eye irritation, is suspected of damaging the unborn child, and may cause damage to organs (Liver) through prolonged or repeated exposure .

properties

IUPAC Name

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABPRXSRWADJSP-BZNIZROVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moxifloxacin isoMer

CAS RN

268545-13-7
Record name Moxifloxacin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268545137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOXIFLOXACIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU4MC5ZQ7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Li, J Zhang, Y Jiang, L Jin… - Asian Journal of …, 2013 - Asian Journal of Chemistry
Number of citations: 0

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